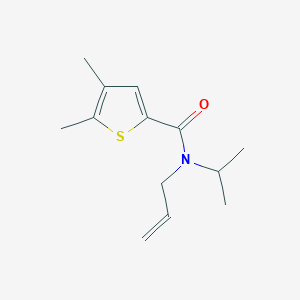
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide, also known as ADITC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ADITC belongs to the class of thiophene derivatives, which have been widely studied for their biological and pharmacological activities.
Mechanism of Action
The mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and physiological effects:
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. In addition, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, one of the limitations of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the research on N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide. One of the areas of interest is the development of novel N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the exploration of the potential applications of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in the field of organic electronics, particularly in the fabrication of efficient OLEDs. Furthermore, the use of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide as a fluorescent probe for imaging applications is an area of active research. Finally, the elucidation of the mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide and its interaction with various signaling pathways is an important area of future research.
Synthesis Methods
The synthesis of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with allylamine and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions and yields a white crystalline product with a purity of over 95%.
Scientific Research Applications
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging applications. In material science, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a dopant for the fabrication of efficient organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
4,5-dimethyl-N-propan-2-yl-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-6-7-14(9(2)3)13(15)12-8-10(4)11(5)16-12/h6,8-9H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRAMIIOMGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(CC=C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5483547.png)
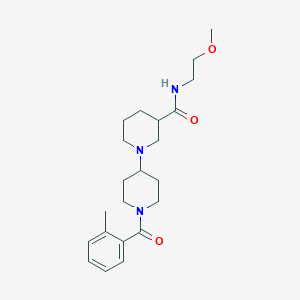
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)
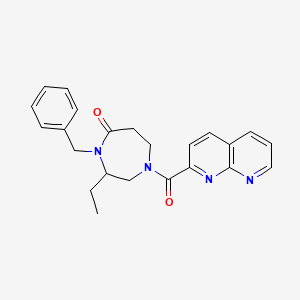
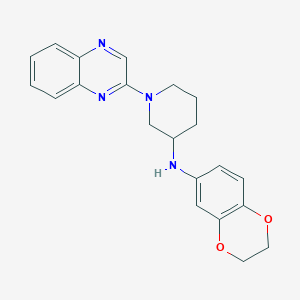
![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-(1-naphthyl)-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5483599.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-(1-isobutyryl-4-piperidinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5483605.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483610.png)
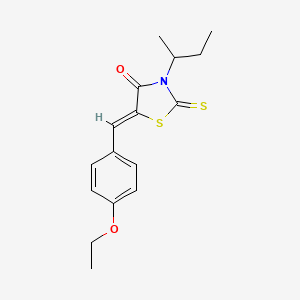
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)
![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)